Cas no 13432-81-0 (3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride)

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is a chlorinated aromatic sulfonyl chloride derivative with significant utility in organic synthesis. Its key advantages include its reactivity as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules, and its stability under controlled conditions. The presence of both chloro and hydroxyl substituents enhances its versatility in electrophilic substitution reactions, making it valuable for pharmaceutical and agrochemical intermediates. The compound's high purity and well-defined structure ensure consistent performance in specialized applications. Proper handling is required due to its moisture sensitivity and potential reactivity with nucleophiles. It is commonly used in research and industrial settings for precise synthetic modifications.
3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride structure
13432-81-0 structure
Product name:3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
CAS No:13432-81-0
MF:C6H3Cl3O3S
MW:261.510217905045
MDL:MFCD00171551
CID:86938
PubChem ID:2735994

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
    • 3,5-dichloro-4-hydroxyBenzenesulfonyl chloride
    • 3,5-dichloro-4-hydroxy benzene sulphonyl chloride
    • 3,5-dichloro-4-hydroxy-benzenesulfonyl chloride
    • 3,5-dichloro-4-hydroxylbenzenesulfonyl chloride
    • D90107
    • BUTTPARK 144\07-11
    • 4-(Chlorosulphonyl)-2,6-dichlorophenol
    • 3,5-DICHLORO-4-HYDROXYBENZENESULPHONYL CHLORIDE
    • 3,5-Dichloro-4-hydroxybenzenesulphonylchloride98%
    • C6H3Cl3O3S
    • AKOS005254543
    • 3,5-Dichloro-4-hydroxybenzenesulphonyl chloride, AldrichCPR
    • PS-10878
    • EN300-271004
    • SCHEMBL1056064
    • DTXSID30371073
    • 3,5-Dichloro-4-Hydroxybenzene-1-SulfonylChloride
    • FT-0636891
    • J-511289
    • Benzenesulfonylchloride,3,5-dichloro-4-hydroxy-
    • CS-0206233
    • Benzenesulfonyl chloride, 3,5-dichloro-4-hydroxy-
    • MFCD00171551
    • 13432-81-0
    • F83011
    • AELFLPJWVRGXKU-UHFFFAOYSA-N
    • STL554261
    • DB-042231
    • BBL100467
    • MDL: MFCD00171551
    • Inchi: InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
    • InChI Key: AELFLPJWVRGXKU-UHFFFAOYSA-N
    • SMILES: C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl
    • BRN: 2806977

Computed Properties

  • Exact Mass: 259.88700
  • Monoisotopic Mass: 259.887
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 62.8A^2
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: White solid
  • Density: 1.761
  • Melting Point: 123-125°C
  • Boiling Point: 352.3°Cat760mmHg
  • Flash Point: 166.8°C
  • Refractive Index: 1.611
  • Water Partition Coefficient: Hydrolyzes in water.
  • PSA: 62.75000
  • LogP: 3.70730
  • Sensitiveness: Moisture Sensitive
  • Solubility: Insoluble

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material transportation number:UN 3261
  • Hazard Category Code: 34-36
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • PackingGroup:II
  • Packing Group:II
  • Safety Term:S26;S36/37/39;S45
  • Packing Group:II
  • HazardClass:8
  • Risk Phrases:R34

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride Customs Data

  • HS CODE:2908999090
  • Customs Data:

    China Customs Code:

    2908999090

    Overview:

    2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024836-5g
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
13432-81-0 97%
5g
1477.0CNY 2021-07-13
Apollo Scientific
OR7576-100g
3,5-Dichloro-4-hydroxybenzenesulphonyl chloride
13432-81-0 97%
100g
£595.00 2024-07-28
Apollo Scientific
OR7576-10g
3,5-Dichloro-4-hydroxybenzenesulphonyl chloride
13432-81-0 97%
10g
£125.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L20174-1g
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, 97%
13432-81-0 97%
1g
¥1752.00 2023-02-25
Enamine
EN300-271004-0.25g
3,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride
13432-81-0 95.0%
0.25g
$19.0 2025-03-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024836-1g
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
13432-81-0 97%
1g
341CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1276903-1g
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
13432-81-0 98%
1g
¥1566 2023-04-15
Fluorochem
011134-1g
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
13432-81-0 97%
1g
£19.00 2022-03-01
Fluorochem
011134-10g
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
13432-81-0 97%
10g
£80.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024836-5g
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
13432-81-0 97%
5g
1477CNY 2021-05-07

Additional information on 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS No: 13432-81-0)

The compound 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS No: 13432-81-0) is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a sulfonyl chloride group at the 1 position. The combination of these functional groups makes it a versatile building block for synthesizing advanced materials and pharmaceuticals.

Recent studies have highlighted the importance of sulfonyl chloride groups in organic synthesis, particularly in the development of biocompatible materials and drug delivery systems. The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions, making it an ideal precursor for synthesizing sulfonamides, sulfonates, and other derivatives. These derivatives have found applications in fields such as polymer chemistry, where they are used to modify the properties of polymers for specific industrial applications.

The chlorine substituents at the 3 and 5 positions of the benzene ring contribute to the compound's stability and reactivity. Chlorine atoms are known for their electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain chemical reactions. This makes 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride a valuable intermediate in the synthesis of aromatic compounds with tailored electronic properties.

The hydroxyl group at the 4 position introduces hydrophilic characteristics to the molecule, which can be advantageous in applications requiring solubility or compatibility with polar solvents. This feature is particularly useful in pharmaceutical chemistry, where solubility is a critical factor in drug design and delivery.

Recent advancements in green chemistry have led to innovative methods for synthesizing sulfonyl chloride derivatives, including this compound. Researchers have explored catalytic processes that reduce environmental impact while maintaining high yields and product quality. These methods often involve the use of non-toxic catalysts and energy-efficient reaction conditions, aligning with global sustainability goals.

In terms of applications, 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride has been extensively studied for its potential in drug discovery. Its structure allows for easy modification to create bioactive molecules with specific therapeutic properties. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes involved in disease pathways, making them candidates for novel drug development.

Moreover, this compound has been utilized in the synthesis of advanced materials such as polystyrene sulfonates and other polymeric systems. These materials exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries.

The synthesis of 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent research has focused on optimizing these processes to enhance efficiency and minimize waste generation.

In conclusion, 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS No: 13432-81-0) is a versatile compound with wide-ranging applications across various scientific disciplines. Its unique structure and reactivity make it an essential tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new methods for its synthesis and application, this compound is expected to play an increasingly important role in advancing technological innovations.

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(CAS:13432-81-0)3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
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Purity:99%
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